molecular formula C24H32O6 B1681556 schisandrin A CAS No. 61281-38-7

schisandrin A

Cat. No.: B1681556
CAS No.: 61281-38-7
M. Wt: 416.5 g/mol
InChI Key: JEJFTTRHGBKKEI-OKILXGFUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Schisandrin A involves several steps, including the extraction of the compound from Schisandra chinensis fruit. The extraction process typically involves the use of organic solvents such as ethanol or methanol to isolate the lignan compounds . The extracted compounds are then purified using chromatographic techniques to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction and purification processes mentioned above. Large-scale extraction involves the use of advanced chromatographic methods to ensure high yield and purity of the compound . The industrial production process is optimized to meet the demand for this compound in pharmaceutical and nutraceutical applications .

Properties

IUPAC Name

(9R,10S)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O6/c1-13-9-15-11-17(25-3)21(27-5)23(29-7)19(15)20-16(10-14(13)2)12-18(26-4)22(28-6)24(20)30-8/h11-14H,9-10H2,1-8H3/t13-,14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJFTTRHGBKKEI-OKILXGFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]1C)OC)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219222
Record name (-)-Deoxyschizandrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61281-38-7, 69176-53-0
Record name Schizandrin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061281387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Deoxyschizandrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069176530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Deoxyschizandrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SCHISANDRIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74XQL5DO3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary molecular targets of Deoxyschizandrin?

A1: While Deoxyschizandrin exhibits interactions with various targets, a prominent one is the arachidonate 5-lipoxygenase (ALOX5) enzyme. [] It also demonstrates significant interaction with liver uptake transporters OATP1B1 and OATP1B3. []

Q2: How does Deoxyschizandrin affect the ALOX5 pathway in bladder cancer cells?

A2: Deoxyschizandrin downregulates ALOX5 expression in bladder cancer cells, subsequently inhibiting the PI3K-AKT signaling pathway. This inhibition contributes to the suppression of cell proliferation, migration, and invasion. []

Q3: How does Deoxyschizandrin impact the NLRP3 inflammasome?

A3: Deoxyschizandrin has been shown to inhibit the activation of the NLRP3 inflammasome induced by nigericin and ATP in bone marrow-derived macrophages. This inhibitory effect is linked to the suppression of pro-caspase-1 cleavage, ultimately reducing IL-1β secretion. []

Q4: Does Deoxyschizandrin influence the NF-κB pathway?

A4: Studies suggest that the inhibitory action of Deoxyschizandrin on the NLRP3 inflammasome is not dependent on the NF-κB pathway. []

Q5: What is the molecular formula and weight of Deoxyschizandrin?

A5: The molecular formula of Deoxyschizandrin is C23H28O6, and its molecular weight is 396.47 g/mol. (Information derived from chemical structure databases).

Q6: Is there any spectroscopic data available for Deoxyschizandrin?

A6: Yes, several studies have used techniques like HPLC, NMR, and MS to characterize Deoxyschizandrin. For instance, ¹H-NMR (300MHz) and IR spectroscopy were employed to identify Deoxyschizandrin isolated from Schisandra chinensis. []

Q7: Are there studies on the stability of Deoxyschizandrin under various conditions?

A7: While specific stability studies are not detailed in the provided abstracts, research on analytical methods frequently mentions using specific HPLC conditions and extraction procedures to ensure accurate quantification of Deoxyschizandrin, implying a degree of stability under those circumstances. [, , , , ]

Q8: How is Deoxyschizandrin absorbed and metabolized in the body?

A8: Research indicates that Deoxyschizandrin is primarily metabolized by the cytochrome P450 (CYP3A4) enzyme in the liver. [] A pharmacokinetic study using Schisandra chinensis oil in rats found that Deoxyschizandrin reached its peak plasma concentration (Cmax) at 5.33 hours (tmax) after oral administration. []

Q9: Does Deoxyschizandrin interact with drug transporters?

A9: Yes, Deoxyschizandrin exhibits a strong affinity for the liver uptake transporter OATP1B1. It can also promote the uptake of statins, such as atorvastatin and rosuvastatin, mediated by OATP1B1. []

Q10: What are the anticancer effects of Deoxyschizandrin?

A10: In vitro studies demonstrate that Deoxyschizandrin inhibits the proliferation, migration, and invasion of various cancer cell lines, including bladder cancer [] and ovarian cancer cells. [] It can also restore the sensitivity of gastric cancer cells to 5-fluorouracil by promoting ferroptosis. []

Q11: How does Deoxyschizandrin affect ulcerative colitis?

A11: In a mouse model of ulcerative colitis induced by dextran sulfate sodium (DSS), Deoxyschizandrin effectively reduced inflammation, suppressed CD4 T cell infiltration, and inhibited apoptosis in the colon. []

Q12: Are there any clinical studies on the efficacy of Deoxyschizandrin?

A12: One clinical study investigated the influence of Deoxyschizandrin on the blood concentration of tacrolimus (FK506) in patients post-liver transplantation. The study found that patients receiving Deoxyschizandrin had significantly higher FK506 blood concentrations one week post-transplantation compared to those who did not receive Deoxyschizandrin. []

Q13: Is Deoxyschizandrin safe for human consumption?

A13: While Deoxyschizandrin exhibits various pharmacological activities, comprehensive toxicity studies are limited. It is crucial to consult a healthcare professional before using any products containing Deoxyschizandrin.

Q14: Which analytical techniques are commonly used to quantify Deoxyschizandrin?

A14: High-performance liquid chromatography (HPLC) coupled with various detectors like UV [, , , , ] or DAD [] is predominantly used for Deoxyschizandrin quantification. Other techniques like TLC-scanning [], capillary electrophoresis [], and GC [] have also been employed.

Q15: Are there validated methods for Deoxyschizandrin analysis?

A15: Several studies emphasize the validation of their analytical methods for Deoxyschizandrin determination, confirming accuracy, precision, and specificity. [, , , , ]

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